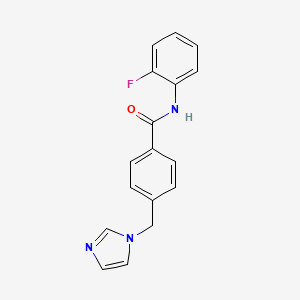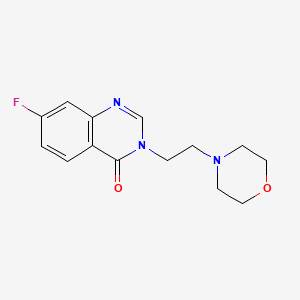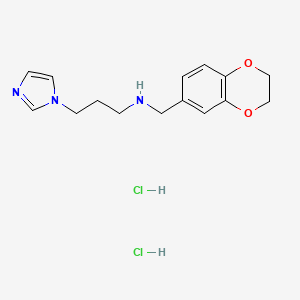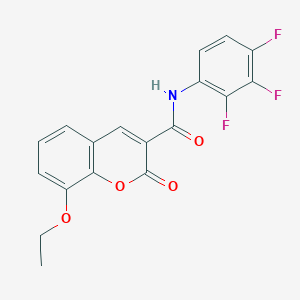![molecular formula C24H16N2 B6086259 1-phenyl-3-(2-pyridinyl)benzo[f]quinoline](/img/structure/B6086259.png)
1-phenyl-3-(2-pyridinyl)benzo[f]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-3-(2-pyridinyl)benzo[f]quinoline is a synthetic compound that belongs to the family of benzoquinolines. It is a potent inhibitor of topoisomerase II and has been extensively studied for its anti-cancer properties.
Applications De Recherche Scientifique
1-Phenyl-3-(2-pyridinyl)benzo[f]quinoline has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. The compound works by inhibiting topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, 1-phenyl-3-(2-pyridinyl)benzo[f]quinoline induces DNA damage and cell death in cancer cells.
Mécanisme D'action
The mechanism of action of 1-phenyl-3-(2-pyridinyl)benzo[f]quinoline involves the inhibition of topoisomerase II. This enzyme is responsible for the unwinding of DNA during replication and transcription. By inhibiting this enzyme, the compound induces DNA damage and cell death in cancer cells. The inhibition of topoisomerase II also leads to the formation of DNA double-strand breaks, which are lethal to cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-phenyl-3-(2-pyridinyl)benzo[f]quinoline have been extensively studied. The compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It also inhibits the proliferation of cancer cells by arresting the cell cycle at the G2/M phase. Additionally, 1-phenyl-3-(2-pyridinyl)benzo[f]quinoline has been shown to have anti-angiogenic properties, which can prevent the growth of new blood vessels that supply nutrients to tumors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-phenyl-3-(2-pyridinyl)benzo[f]quinoline is its high potency as an inhibitor of topoisomerase II. This makes it an ideal compound for studying the mechanism of action of this enzyme and its role in cancer cell growth. However, the compound has some limitations for lab experiments. It is highly cytotoxic and can be difficult to handle safely. Additionally, it has poor solubility in aqueous solutions, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 1-phenyl-3-(2-pyridinyl)benzo[f]quinoline. One area of interest is the development of new analogs with improved solubility and reduced toxicity. Another area of research is the identification of biomarkers that can predict the response of cancer cells to the compound. Additionally, there is interest in studying the compound's potential for combination therapy with other anti-cancer drugs. Finally, there is a need for more research on the compound's anti-angiogenic properties and its potential for use in treating other diseases that involve abnormal blood vessel growth.
Méthodes De Synthèse
The synthesis of 1-phenyl-3-(2-pyridinyl)benzo[f]quinoline involves the condensation of 2-acetylpyridine with 2-aminobenzophenone in the presence of a Lewis acid catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism and yields the desired product in good yield and purity. The synthesis method has been optimized to produce large quantities of the compound for research purposes.
Propriétés
IUPAC Name |
1-phenyl-3-pyridin-2-ylbenzo[f]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2/c1-2-8-17(9-3-1)20-16-23(21-12-6-7-15-25-21)26-22-14-13-18-10-4-5-11-19(18)24(20)22/h1-16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXTUXVWPLWYAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C4=CC=CC=C4C=C3)C5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-3-pyridin-2-ylbenzo[f]quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 5-[7-(2-fluoro-5-methoxybenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-5-oxopentanoate](/img/structure/B6086179.png)

![2-benzyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B6086201.png)


![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-cyclopropylacetamide](/img/structure/B6086227.png)

![methyl 4-{[(2,5-dichlorophenyl)amino]carbonyl}-2-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazino]benzoate](/img/structure/B6086238.png)
![N-(4-fluorobenzyl)-3-{1-[(6-methyl-3-pyridinyl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B6086240.png)
![3-({[4-(benzoylamino)phenyl]amino}sulfonyl)-4-methyl-N-phenylbenzamide](/img/structure/B6086251.png)
![1-[benzyl(methyl)amino]-3-(2-methoxy-5-{[methyl(3-thienylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6086266.png)
![2-chloro-5-[(cyclopentylamino)sulfonyl]benzamide](/img/structure/B6086269.png)
![1',3',3'-trimethyl-7-nitro-1',3'-dihydrospiro[chromene-2,2'-indole]](/img/structure/B6086271.png)
![{2-[(4-{[(4-methylphenyl)sulfonyl]oxy}benzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B6086274.png)